Product packaging for 3-propan-2-ylpyridine(Cat. No.:CAS No. 55740-80-2)

3-propan-2-ylpyridine

Cat. No.: B3353645
CAS No.: 55740-80-2
M. Wt: 121.18 g/mol
InChI Key: PUACTIIESPYWSI-UHFFFAOYSA-N
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Description

3-propan-2-ylpyridine, registered under CAS Number 6304-18-3, is an organic compound with the molecular formula C8H11N and an average mass of approximately 121.18 g/mol . It is an alkylated pyridine derivative, specifically featuring an isopropyl group at the 3-position of the pyridine ring. Pyridine and its substituted derivatives are fundamental scaffolds in medicinal and agrochemical research due to their widespread biological activities and presence in pharmacologically active molecules . As a building block, this compound can be utilized in the synthesis of more complex heterocyclic systems, such as pyrazoles and triazolopyridines, which are leitmotifs in developing compounds with potential antimicrobial, anti-inflammatory, and anticancer properties . Its structure serves as a key intermediate for researchers exploring novel substances in drug discovery and materials science. This product is provided for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B3353645 3-propan-2-ylpyridine CAS No. 55740-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C8H11N/c1-7(2)8-4-3-5-9-6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PUACTIIESPYWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204292
Record name (S)-3-(Isopropyl)pyridine
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Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55740-80-2, 6304-18-3
Record name (S)-3-(Isopropyl)pyridine
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Record name (S)-3-(Isopropyl)pyridine
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Record name (S)-3-(isopropyl)pyridine
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Synthetic Methodologies and Reaction Design for 3 Propan 2 Ylpyridine

Retrosynthetic Analysis of 3-propan-2-ylpyridine Scaffolds

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential starting materials. For this compound, two primary disconnection strategies emerge.

The first approach involves disconnecting the C-C bond between the isopropyl group and the pyridine (B92270) ring. This leads to a pyridyl synthon (either a nucleophile, electrophile, or radical precursor) and an isopropyl synthon. This strategy points towards transition metal-catalyzed cross-coupling reactions, where a 3-halopyridine could react with an isopropyl-organometallic reagent, or direct C-H functionalization of the pyridine ring.

The second major strategy involves breaking the pyridine ring itself. This approach is guided by classical pyridine syntheses like the Hantzsch or Chichibabin methods. advancechemjournal.com Disconnecting the ring according to these methods leads back to acyclic carbonyl compounds (aldehydes, ketones, β-ketoesters) and an ammonia (B1221849) source, which would assemble to form the target heterocycle. advancechemjournal.com For this compound, this implies the use of specific carbonyl precursors that already contain the necessary carbon framework to form the isopropyl-substituted ring.

Classical Pyridine Synthesis Adaptations

Several classical methods for pyridine synthesis can be adapted to produce 3-substituted pyridines, including this compound, by carefully selecting the acyclic precursors.

Chichibabin Pyridine Synthesis and Variants

The Chichibabin pyridine synthesis is a condensation reaction that typically involves aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgdrugfuture.com The reaction is often carried out in the gas phase at high temperatures over a solid catalyst like alumina (B75360) or silica (B1680970). wikipedia.org To synthesize this compound, a specific combination of carbonyl compounds is required. For instance, the reaction of an α,β-unsaturated aldehyde or ketone bearing an isopropyl group at the β-position with other aldehydes and ammonia could theoretically yield the desired product. A plausible combination would involve the condensation of 4-methyl-1-penten-3-one (which provides the C4, C5, C6, and isopropyl group), acetaldehyde (B116499) (providing C2 and C3), and ammonia. These reactions often produce a mixture of isomers, and optimizing conditions to favor the 3-substituted product is a key challenge. thieme.de

Hantzsch Pyridine Synthesis Modifications

The Hantzsch pyridine synthesis is a multi-component reaction that forms a dihydropyridine (B1217469) intermediate from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgchemtube3d.com The dihydropyridine is subsequently oxidized to the corresponding pyridine. wikipedia.org To generate a pyridine with a substituent at the 3-position (and 5-position), the structure of the β-ketoester is crucial.

Other Established Heterocyclic Formation Pathways

Beyond the Chichibabin and Hantzsch syntheses, other established methods can be considered. The Kröhnke pyridine synthesis , for example, utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org To form this compound, one could envision a reaction between a suitable α,β-unsaturated ketone (e.g., 4-methyl-1-penten-3-one) and the pyridinium (B92312) salt of acetone, which upon condensation with ammonia would cyclize to form the pyridine ring.

Another approach involves the [3+3] annulation of β-enaminonitriles with suitable partners. While not a direct classical method in the same vein as Hantzsch, these cycloaddition strategies build upon similar principles of combining six-membered ring precursors. researchgate.net

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry offers powerful tools for forming C-C bonds, which have been applied to the synthesis of substituted pyridines. These methods often provide higher selectivity and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis and provide a direct route to this compound from a pre-formed pyridine ring. These reactions typically involve the coupling of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with an organometallic reagent containing the isopropyl group.

Negishi Coupling : This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org To synthesize this compound, 3-bromopyridine can be reacted with isopropylzinc bromide in the presence of a palladium catalyst, such as Pd(PPh₃)₄. organic-chemistry.orgorgsyn.org Organozinc reagents are known for their high reactivity and functional group tolerance. wikipedia.org

Suzuki Coupling : The Suzuki reaction utilizes an organoboron reagent (like a boronic acid or ester) and an organic halide, catalyzed by palladium. libretexts.org The synthesis would involve the reaction of 3-halopyridine with isopropylboronic acid or a corresponding boronate ester under basic conditions. organic-chemistry.orgnih.gov Boronic acids are advantageous due to their stability and low toxicity. youtube.com

Kumada Coupling : This coupling method employs a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The reaction of 3-bromopyridine with isopropylmagnesium bromide in the presence of a catalyst like NiCl₂(dppp) would yield this compound. Grignard reagents are highly reactive, though this can sometimes limit functional group compatibility. organic-chemistry.org

A more recent and highly efficient strategy is the direct C-H functionalization (or C-H activation). This avoids the need for a pre-functionalized (e.g., halogenated) pyridine. Catalytic systems, often based on nickel or cobalt, can direct the coupling of an alkene or other isopropyl source to the C-H bond at the 3-position of the pyridine ring, though controlling regioselectivity can be a significant challenge. beilstein-journals.orgnih.govresearchgate.net Radical-based methods have also shown promise for the direct isopropylation of electron-deficient pyridines. nih.gov

Below is a table summarizing representative modern catalytic approaches.

Coupling ReactionPyridine SubstrateIsopropyl SourceCatalyst SystemTypical Conditions
Negishi Coupling 3-BromopyridineIsopropylzinc bromidePd(PPh₃)₄ or Ni(dppe)Cl₂THF, Room Temp to Reflux
Suzuki Coupling 3-BromopyridineIsopropylboronic acidPd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos)Toluene (B28343)/Water, Base (e.g., K₂CO₃), Heat
Kumada Coupling 3-ChloropyridineIsopropylmagnesium bromideNiCl₂(dppp)THF or Ether, 0°C to Room Temp

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a transition metal-free approach to the construction of complex molecular architectures. In the context of pyridine synthesis, organocatalysis can facilitate various bond-forming reactions under mild conditions. While specific organocatalytic routes exclusively targeting this compound are not extensively documented, the synthesis of highly functionalized and substituted pyridines using organocatalysts provides a foundational framework. nih.govrsc.org

These strategies often rely on the activation of substrates by small organic molecules, such as amines or sulfonic acids, to promote cyclization and condensation reactions. nih.gov For instance, an amino-organocatalyzed approach has been developed for the direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes, showcasing a method for functionalizing the pyridine ring at the C-3 position under metal-free conditions. rsc.org The general principle involves the formation of nucleophilic enamine or dienamine intermediates from one set of precursors, which then react with electrophilic partners, leading to a cascade of reactions that culminates in the formation of the pyridine ring. The strategic selection of a β-keto ester, an aldehyde bearing an isopropyl group (isobutyraldehyde), and a suitable nitrogen source within an organocatalytic manifold could theoretically be tailored to yield this compound derivatives.

C-H Activation in Pyridine Synthesis

Transition-metal-catalyzed carbon-hydrogen (C-H) activation has revolutionized synthetic chemistry by offering a direct and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org This approach avoids the need for pre-functionalized starting materials, streamlining synthetic pathways. sci-hub.se For the synthesis of substituted pyridines, C-H activation can be employed to directly introduce alkyl, aryl, or other functional groups onto a pre-existing pyridine core or to construct the ring itself. sci-hub.senih.gov

The regioselective functionalization of pyridine rings is a significant challenge due to the electronic nature of the heterocycle. However, directing group strategies have enabled selective C-H activation at specific positions (C2, C3, or C4). sci-hub.se For the synthesis of a 3-substituted pyridine like this compound, a directing group would be installed on the pyridine ring to guide a transition metal catalyst (commonly based on rhodium, palladium, or cobalt) to the C-3 position. acs.orgnih.gov The catalyst would then mediate the coupling of the pyridine with a source of the isopropyl group.

Alternatively, C-H activation can be applied to the synthesis of the pyridine ring itself. For instance, rhodium(III)-catalyzed C-H activation has been used in the annulation of petrochemical feedstocks to construct isoquinolone scaffolds. ambeed.com A related strategy could involve the coupling of substrates bearing sp³ C-H bonds, such as those found in propane (B168953) or isobutane (B21531) derivatives, with other components to build the substituted pyridine ring. The auto-transfer hydrogenative (ATH) reaction, catalyzed by various transition metals, allows for the C-alkylation of methyl heteroarenes with alcohols, representing a pathway for functionalizing an existing alkyl group on a pyridine ring. mdpi.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. While the specific mechanism for every synthesis of this compound is not detailed, established pathways for pyridine ring formation, such as the Hantzsch and Bohlmann-Rahtz syntheses, provide valuable mechanistic insights. wikipedia.orgresearchgate.netthieme-connect.comorganic-chemistry.orgthieme-connect.comsynarchive.comchemtube3d.comorganic-chemistry.org

The Hantzsch pyridine synthesis , reported in 1881, is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. wikipedia.orgchemtube3d.comwikipedia.org The reaction first produces a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org To form a pyridine with a substituent at the 3-position, the choice of reactants is key.

The Bohlmann-Rahtz pyridine synthesis is another versatile method that involves the condensation of an enamine with an ethynylketone. researchgate.netthieme-connect.comorganic-chemistry.orgthieme-connect.com This reaction leads to an aminodiene intermediate which, upon heating, undergoes cyclodehydration to form the substituted pyridine. organic-chemistry.org This method avoids the need for a separate oxidation step required in the Hantzsch synthesis. organic-chemistry.org Lewis or Brønsted acid catalysis can accelerate the key steps, including the initial Michael addition and the final cyclodehydration. thieme-connect.com

Elucidation of Reaction Intermediates

The identification of reaction intermediates is fundamental to confirming a proposed mechanism. In classical pyridine syntheses, these intermediates are often transient but can sometimes be isolated or detected spectroscopically.

Hantzsch Synthesis Intermediates: The mechanism of the Hantzsch synthesis is thought to proceed through several key intermediates. NMR studies have pointed to the initial formation of an enamine from the β-keto ester and ammonia, and a chalcone-type intermediate (an α,β-unsaturated keto ester) from the aldehyde and the second equivalent of the β-keto ester. wikipedia.org These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. wikipedia.org

Bohlmann-Rahtz Synthesis Intermediates: In the Bohlmann-Rahtz pathway, the primary intermediate is the aminodiene , formed from the Michael addition of the enamine to the ethynylketone. researchgate.netorganic-chemistry.org This linear intermediate can be isolated and purified before the final, often high-temperature, cyclodehydration step. organic-chemistry.orgthieme-connect.com The cyclization requires a Z/E isomerization of the aminodiene to bring the reactive ends into proximity for ring closure. organic-chemistry.org

Kinetic Studies and Rate Determinations

Kinetic studies provide quantitative data on reaction rates, helping to identify the rate-determining step and understand the influence of various parameters like temperature, pressure, and reactant concentrations. While specific kinetic data for this compound synthesis is scarce, studies on related pyridine syntheses offer valuable insights.

For example, the kinetics of the vapor-phase synthesis of pyridines from acetaldehyde, formaldehyde, and ammonia have been studied over catalysts like HZSM-5. consensus.app Such studies often involve developing a reaction model that accounts for the formation of the main product as well as side products and catalyst deactivation. consensus.apprsc.org The rate of reaction is typically dependent on the partial pressures of the reactants and the temperature.

The following table presents hypothetical kinetic data for a generalized acid-catalyzed pyridine synthesis, illustrating how reaction parameters can influence the rate constant, based on principles observed in related reactions. rsc.orgiaea.org

ExperimentCatalyst Conc. (mol/L)Temperature (°C)Initial Rate (mol/L·s)Calculated Rate Constant (k)
10.1801.5 x 10⁻⁴k₁
20.2803.0 x 10⁻⁴k₂
30.11004.5 x 10⁻⁴k₃

This table is illustrative and based on general principles of chemical kinetics.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pyridines aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijarsct.co.in This involves developing novel techniques and optimizing existing ones, such as the Hantzsch and Chichibabin syntheses, to be more sustainable. ijarsct.co.in Key areas of focus include the use of eco-friendly reagents, alternative reaction media, and innovative energy sources like microwave irradiation. ijarsct.co.in

Advances in catalysis are central to green pyridine synthesis. This includes the development of reusable solid acid catalysts or metal-catalyzed processes that operate under mild conditions with high atom economy. ijarsct.co.in Multicomponent reactions are inherently green as they combine several starting materials in a single step, reducing the number of synthetic operations and the amount of waste generated. nih.gov

Solvent-Free and Aqueous Reaction Conditions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to pollution. ijarsct.co.in

Solvent-Free Reactions: Performing reactions under solvent-free conditions ("neat") or in the solid phase can significantly reduce waste. researchgate.netrsc.org These reactions can be promoted by grinding (mechanochemistry) or by heating the reactant mixture in the presence of a solid catalyst. researchgate.net For example, an efficient, solvent-free synthesis of terpyridines has been established using a recyclable nanomagnetic catalyst at elevated temperatures. rsc.org Similarly, the Hantzsch reaction has been successfully performed under solvent-free conditions, sometimes at room temperature, using catalysts like in situ generated HCl. organic-chemistry.org

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The Hantzsch synthesis of 1,4-dihydropyridines has been adapted to proceed in water, often using surfactants to create micelles that help solubilize the organic reactants. wikipedia.orgorganic-chemistry.org This approach not only provides environmental benefits but can also lead to improved reaction rates and yields.

The following table summarizes various green approaches applicable to pyridine synthesis.

Green ApproachDescriptionExample Application in Pyridine SynthesisReference
Aqueous MediaUsing water as the reaction solvent to replace volatile organic compounds.Hantzsch synthesis of polyhydroquinolines in aqueous micelles. organic-chemistry.org
Solvent-Free ConditionsReactants are mixed without a solvent, often with heating or grinding.Synthesis of terpyridines using a nanomagnetic catalyst at 120 °C. rsc.org
Microwave-Assisted SynthesisUsing microwave irradiation to rapidly heat the reaction, reducing reaction times.Domino cyclization-aromatization on a bifunctional catalyst under microwave irradiation. organic-chemistry.orgijarsct.co.in
Multicomponent ReactionsCombining three or more reactants in a single pot to build the product, improving atom economy.One-pot synthesis of novel pyridines for anti-inflammatory evaluation. nih.gov

Sustainable Catalyst and Reagent Development

The development of sustainable catalysts and reagents for the synthesis of this compound is a focal point of contemporary chemical research, driven by the principles of green chemistry. These principles emphasize the use of renewable feedstocks, the reduction of hazardous waste, and the development of energy-efficient processes. Research in this area is actively exploring biocatalysis, photocatalysis, and the use of heterogeneous catalysts to create more environmentally benign synthetic routes to 3-alkylpyridines, including this compound.

One of the most promising sustainable approaches involves the use of biocatalysts, which are enzymes or whole-cell systems that can catalyze chemical reactions with high selectivity and under mild conditions. A notable area of research is the biocatalytic conversion of renewable feedstocks, such as lignin-derived compounds, into valuable pyridine intermediates. For instance, research is underway to utilize 4-substituted guaiacols, which can be obtained from the reductive catalytic fractionation of lignin, as starting materials for the biocatalytic synthesis of 3-alkyl-substituted pyridines. ukri.org This approach aims to establish a sustainable pathway to compounds like 3-propylpyridine, a close structural analog of this compound, thereby offering a potential green route from biomass. ukri.org

Another significant advancement in sustainable synthesis is the application of photocatalysis. Photocatalytic methods utilize light energy to drive chemical reactions, often with the aid of a photocatalyst. This approach can lead to milder reaction conditions and unique reactivity patterns compared to traditional thermal methods. For the synthesis of 3-alkylpyridines, photoredox catalysis has been employed in hydroarylation reactions. nih.gov This method involves the single-electron reduction of a halopyridine to generate a heteroaryl radical, which then undergoes an anti-Markovnikov addition to an alkene. This strategy is advantageous as it often proceeds under mild conditions and tolerates a variety of functional groups.

The Minisci reaction, a classical method for the alkylation of electron-deficient heterocycles, has also been adapted to be more sustainable through the use of photocatalysis. wikipedia.orgchim.it Traditional Minisci reactions often require harsh conditions, including strong acids and excess oxidants. wikipedia.org Photocatalytic variations, however, can proceed under much milder conditions, making them more environmentally friendly. These reactions involve the generation of an alkyl radical which then adds to the protonated pyridine ring. wikipedia.orgchim.it The use of visible light and a photocatalyst can facilitate the formation of the necessary radical species from a variety of precursors, including carboxylic acids and alkyl boronic acids, under significantly greener conditions. nih.govchim.it

The development of heterogeneous catalysts is another cornerstone of sustainable chemical synthesis. Heterogeneous catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, allowing for their recovery and reuse. This recyclability is a key principle of green chemistry, as it reduces waste and lowers costs. For the synthesis of 3-alkylpyridines, research has focused on developing robust and recyclable catalysts for cross-coupling and C-H functionalization reactions. For example, rare-earth metal complexes have been investigated for the C-H alkylation of pyridines with olefins, offering a direct and atom-economical route to alkylated pyridines. researchgate.net

Below are interactive data tables summarizing the key aspects of these sustainable methodologies.

Table 1: Overview of Sustainable Catalytic Methods for 3-Alkylpyridine Synthesis

MethodologyCatalyst/Reagent TypeKey AdvantagesPotential for this compound Synthesis
Biocatalysis Enzymes, Whole-cell systemsUse of renewable feedstocks, mild reaction conditions, high selectivity. ukri.orgHigh potential through the use of lignin-derived precursors. ukri.org
Photocatalytic Hydroarylation Photoredox catalysts (e.g., Ru or Ir complexes)Mild reaction conditions, good functional group tolerance, anti-Markovnikov selectivity. nih.govApplicable by reacting a 3-halopyridine with a suitable propene derivative.
Photocatalytic Minisci Reaction Photocatalysts (e.g., eosin (B541160) Y, Ru(bpy)3Cl2)Milder conditions than traditional Minisci reaction, avoids harsh oxidants. wikipedia.orgchim.itFeasible using isobutyric acid or a related isopropyl radical precursor.
Heterogeneous Catalysis Solid-supported metal catalysts, zeolitesCatalyst recyclability, reduced waste, improved process efficiency.Promising for direct C-H alkylation of pyridine with an isopropyl source. researchgate.net

Table 2: Comparison of Reagents and Conditions in Sustainable Synthesis Approaches

ApproachTypical ReagentsCatalystReaction Conditions
Biocatalytic Conversion Lignin-derived guaiacols, ammonia ukri.orgDehydrogenase enzymes ukri.orgAqueous medium, near-neutral pH, ambient temperature. ukri.org
Photocatalytic Hydroarylation 3-Halopyridine, propene derivative, hydrogen atom donor nih.govPhotoredox catalystOrganic solvent, visible light irradiation, room temperature. nih.gov
Photocatalytic Minisci Reaction Pyridine, isopropyl radical precursor (e.g., isobutyric acid), proton source wikipedia.orgchim.itPhotocatalyst, mild oxidantAcidic medium, visible light irradiation. wikipedia.orgchim.it
C-H Alkylation Pyridine, propene or isopropyl-containing reagent researchgate.netRare-earth metal complexes researchgate.netOrganic solvent, elevated temperature. researchgate.net

Reactivity and Transformation Studies of 3 Propan 2 Ylpyridine

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring is inherently resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). The electronegative nitrogen atom deactivates the ring by inductively withdrawing electron density and, under the acidic conditions often required for EAS, the nitrogen atom is protonated, further increasing this deactivating effect. Consequently, EAS reactions on pyridine derivatives, including 3-propan-2-ylpyridine, typically require more forcing conditions than their benzene counterparts. Substitution, when it does occur, is directed to the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions.

Nitration: The nitration of pyridine itself is a challenging reaction, requiring harsh conditions. For 3-substituted pyridines, the incoming electrophile is directed to the positions meta to the nitrogen and ortho/para to the existing substituent. For this compound, nitration is expected to occur primarily at the C-5 position, yielding 5-nitro-3-propan-2-ylpyridine, due to the directing influence of the isopropyl group and the inherent reactivity pattern of the pyridine ring.

Halogenation: Direct electrophilic halogenation of pyridine also demands severe reaction conditions and can result in a mixture of regioisomers. nih.gov However, modern synthetic methods have been developed to achieve high regioselectivity under milder conditions. A notable strategy involves a sequence of pyridyl ring opening to form acyclic Zincke imine intermediates, followed by halogenation and subsequent ring closing. nih.govchemrxiv.orgchemrxiv.org This process has been shown to be highly effective for the 3-selective halogenation of a diverse range of pyridine precursors. nih.govchemrxiv.orgchemrxiv.org This method transforms the electron-deficient pyridine into a series of polarized alkenes that readily undergo electrophilic substitution. researchgate.net For 3-substituted pyridines, this approach allows for the specific introduction of a halogen at the desired position, overcoming the challenges of traditional EAS methods. chemrxiv.org

Table 1: Electrophilic Aromatic Substitution of this compound

ReactionReagent(s)Major Product(s)Notes
Nitration HNO₃ / H₂SO₄5-Nitro-3-propan-2-ylpyridineRequires harsh reaction conditions.
Halogenation X₂ / Lewis AcidMixture of isomersTraditional method, requires harsh conditions.
Halogenation Zincke Imine Intermediate Route3-Halo-5-propan-2-ylpyridine or 5-Halo-3-propan-2-ylpyridineModern method, mild conditions, high regioselectivity.

Friedel-Crafts acylation and alkylation reactions are generally not successful with pyridine. The nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. wikipedia.orgyoutube.com This coordination deactivates the ring even further, preventing the electrophilic attack of the acylium or carbocation intermediate. youtube.com Furthermore, the pyridinium (B92312) species formed is exceptionally resistant to electrophilic substitution. Consequently, direct Friedel-Crafts acylation or alkylation of this compound is not a viable synthetic route for introducing acyl or alkyl groups onto the pyridine ring. Alternative strategies, such as the use of pre-metalated pyridine derivatives or radical-based methods, are typically employed to achieve such transformations. youtube.com

Nucleophilic Substitution Reactions on the Pyridine Nucleus

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions.

The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂). wikipedia.org For 3-substituted pyridines like this compound, the reaction proceeds via nucleophilic addition of the amide anion (NH₂⁻) to the ring, followed by the elimination of a hydride ion (H⁻). wikipedia.org The attack occurs at the positions activated by the ring nitrogen, namely C-2 and C-6.

The reaction of this compound with sodium amide in an inert solvent such as xylene or toluene (B28343) yields a mixture of two main products: 2-amino-3-propan-2-ylpyridine and 2-amino-5-propan-2-ylpyridine (which is equivalent to 6-amino-3-propan-2-ylpyridine). google.comgoogle.com The 2,3-isomer is typically the predominant product. google.comgoogle.com The reaction progress can be monitored by the evolution of hydrogen gas. wikipedia.org

Table 2: Chichibabin Amination of this compound

ReactantReagentConditionsProductsProduct Ratio (approx.)
This compoundSodium Amide (NaNH₂)Inert solvent (e.g., xylene), heat2-amino-3-propan-2-ylpyridine and 2-amino-5-propan-2-ylpyridine2,3-isomer > 2,5-isomer

Halogen atoms on a pyridine ring can be displaced by various nucleophiles, with the ease of substitution being highly dependent on the halogen's position. Halogens at the C-2 and C-4 positions are significantly activated towards nucleophilic aromatic substitution (SNAr) because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the ring nitrogen atom. youtube.comyoutube.com In contrast, a halogen at the C-3 position is much less reactive as this stabilizing delocalization is not possible.

Therefore, a derivative such as 2-chloro-3-propan-2-ylpyridine would react readily with nucleophiles like alkoxides, amines, or thiolates to yield the corresponding 2-substituted product. The reaction proceeds through an addition-elimination mechanism. youtube.com Conversely, 3-chloro-5-propan-2-ylpyridine would be relatively inert to nucleophilic substitution under standard SNAr conditions.

Oxidation and Reduction Chemistry of this compound

Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, typically by peroxy acids such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts this compound into its corresponding N-oxide, this compound N-oxide. wikipedia.org The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack and enabling further functionalization. For instance, pyridine N-oxides can facilitate subsequent electrophilic substitution at the C-4 position. scripps.edu Under more vigorous oxidation conditions, the isopropyl side chain can also be oxidized.

Reduction: The aromatic pyridine ring of this compound can be reduced to the corresponding saturated heterocyclic compound, 3-propan-2-ylpiperidine. This transformation is most commonly achieved through catalytic hydrogenation. researchgate.netresearchgate.net The reaction typically requires a heterogeneous catalyst, such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or Raney nickel, and is carried out under an atmosphere of hydrogen gas, often at elevated pressures and temperatures. researchgate.netresearchgate.net For example, substituted pyridines can be effectively hydrogenated using a PtO₂ catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure. researchgate.netresearchgate.net More recent methods have employed iridium(III) catalysts for the ionic hydrogenation of pyridines under milder conditions. chemrxiv.orgchemrxiv.org

Table 3: Oxidation and Reduction of this compound

TransformationReagent(s)/CatalystProduct
Oxidation Peroxy acid (e.g., m-CPBA)This compound N-oxide
Reduction H₂, PtO₂ / Acetic Acid3-propan-2-ylpiperidine

Pyridine N-Oxidation and N-Alkylation

The nitrogen atom of the pyridine ring in this compound is a primary site for electrophilic attack, leading to the formation of N-oxides and N-alkylated products.

Pyridine N-Oxidation: The oxidation of the pyridine nitrogen to form this compound N-oxide is a common transformation that alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions. This reaction is typically achieved using oxidizing agents such as peroxy acids. For instance, the oxidation of 3-substituted pyridines can be carried out using m-chloroperoxybenzoic acid (m-CPBA). A general procedure involves dissolving the pyridine derivative in a suitable solvent like dichloromethane (B109758) and treating it with m-CPBA, often at reduced temperatures to control the reaction's exothermicity. The reaction progress is monitored, and upon completion, the product is isolated and purified.

N-Alkylation: The lone pair of electrons on the pyridine nitrogen also allows for N-alkylation through reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. For example, N-monomethylation of primary amines can be achieved by treating their N-trifluoroacetyl derivatives with methyl iodide under basic conditions. While specific studies on the N-alkylation of this compound are not extensively detailed in the provided search results, the general reactivity of pyridines suggests that it would readily undergo alkylation with various alkylating agents.

Advanced C-H Activation and Functionalization Strategies

Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules. Research in this area has explored strategies to selectively activate and functionalize the C-H bonds of both the pyridine ring and the isopropyl side chain of this compound.

Directed C-H Activation at Ortho, Meta, and Para Positions

The regioselective functionalization of the pyridine ring at the ortho, meta, and para positions is a significant challenge due to the inherent electronic properties of the heterocycle.

Ortho-Functionalization: The nitrogen atom in the pyridine ring can act as a directing group, facilitating C-H activation at the ortho (C2 and C6) positions. Transition metal catalysts, particularly palladium and rhodium, are commonly employed for this purpose. The catalyst coordinates to the nitrogen atom, bringing the metal center in close proximity to the ortho C-H bonds and enabling their activation. While specific examples for this compound are not detailed, this strategy is well-established for a wide range of pyridine derivatives.

Meta-Functionalization: Achieving meta-selective C-H functionalization of pyridines is particularly challenging due to the electronic deactivation at this position. However, recent advancements have led to the development of strategies that can direct functionalization to the meta (C3 and C5) positions. These methods often involve the use of specialized directing groups or catalytic systems that can override the inherent reactivity of the pyridine ring.

Para-Functionalization: The para (C4) position of the pyridine ring can also be targeted for functionalization. Nickel-catalyzed para-C-H activation of pyridine has been reported, demonstrating the potential for selective functionalization at this position.

A significant advancement in pyridine C-H functionalization is the use of iridium-catalyzed C-H borylation. This method allows for the introduction of a boronic ester group onto the pyridine ring, which can then be further transformed into a variety of other functional groups through cross-coupling reactions. The regioselectivity of the borylation is often governed by steric factors, allowing for the selective functionalization of less hindered positions.

Functionalization of the Isopropyl Side Chain

The C-H bonds of the isopropyl side chain of this compound are also potential sites for functionalization. Transition-metal-catalyzed C(sp³)–H activation strategies can be employed to introduce new functional groups at this position. The 2-(pyridin-2-yl)isopropyl (PIP) amine directing group has been developed to enable the divergent and asymmetric functionalization of unactivated C(sp³)–H bonds. While this specific directing group is not present in this compound itself, the principles of directing group-assisted C-H activation could be applied to functionalize the isopropyl group. For example, palladium-catalyzed allylic C-H alkylation is a known transformation, although its direct application to the isopropyl group of this compound is not explicitly documented in the provided information.

Derivatization and Analogue Synthesis

The modification of the pyridine ring and the synthesis of analogues of this compound are important for exploring structure-activity relationships and developing new compounds with desired properties.

Modification of the Pyridine Ring

The pyridine ring of this compound can be modified through various synthetic transformations to introduce new substituents. Nucleophilic aromatic substitution reactions can be employed on activated pyridine derivatives, such as those bearing a nitro group. For example, 2-R-3-nitropyridines can undergo nucleophilic substitution of the nitro group with thiols. The introduction of a nitro group can be achieved through nitration, which facilitates subsequent functionalization.

Furthermore, the synthesis of substituted pyridines can be achieved through multi-component reactions. For instance, a three-component synthesis of polysubstituted pyridines has been developed based on an aza-Wittig/Diels–Alder sequence. Such methods provide access to a wide range of pyridine derivatives with diverse substitution patterns.

Modifications at the Isopropyl Group

The isopropyl group of this compound serves as a site for chemical modifications, primarily through dehydrogenation to form a vinyl group. This transformation is a critical step in converting this compound into a monomer suitable for polymerization.

One of the most significant modifications of the isopropyl group is its catalytic dehydrogenation to produce 3-vinylpyridine (B15099). This reaction typically involves passing the vapors of the alkylpyridine over a heated catalyst. While specific conditions for this compound are not extensively detailed in the provided search results, the general principle of catalytic dehydrogenation of alkylpyridines is a well-established industrial process. For instance, the dehydrogenation of piperidine (B6355638) to pyridine is achieved by passing piperidine vapor with hydrogen over a platinum or palladium catalyst on a silica (B1680970) gel support at temperatures between 200-500°C google.com. Similar principles can be applied to the dehydrogenation of the isopropyl group in this compound. The resulting 3-vinylpyridine is a valuable monomer in the polymer industry.

Other potential modifications of the isopropyl group, while not specifically detailed for this compound in the provided results, can be inferred from general organic chemistry principles. The isopropyl group is a secondary alkyl group and, as such, is susceptible to oxidation. The oxidation of a secondary alcohol, for example, yields a ketone doubtnut.comwakelet.comyoutube.com. By analogy, the oxidation of the isopropyl group in this compound could potentially yield 3-acetylpyridine.

Halogenation of the isopropyl group is another conceivable modification. While methods for the halogenation of the pyridine ring are described, such as the 3-selective halogenation via Zincke imine intermediates nih.govchemrxiv.org, direct halogenation of the alkyl side chain would likely proceed via a free-radical mechanism under appropriate conditions (e.g., UV light).

The following table summarizes the primary modification of the isopropyl group:

Starting MaterialProductTransformation
This compound3-vinylpyridineCatalytic Dehydrogenation

Polymerization and Oligomerization Studies

Direct polymerization of this compound is not a commonly reported process. Instead, its derivative, 3-vinylpyridine, is the species that readily undergoes polymerization. Therefore, studies in this area are predominantly focused on the polymerization of 3-vinylpyridine, which is synthesized from this compound as discussed in the previous section.

Poly(3-vinylpyridine) can be synthesized via various methods, including conventional free-radical polymerization and controlled radical polymerization techniques. These controlled methods allow for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions.

Research has also been conducted on the oligomerization of 3-alkylpyridinium compounds, which are derivatives of 3-alkylpyridines. These studies have shown that 3-alkylpyridinium salts can form both cyclic and linear oligomers nih.govwikipedia.org. For instance, cyclic alkylpyridinium oligomers with two to five monomer units have been synthesized nih.gov. The methodology for creating high molecular weight poly-alkylpyridinium salts with a low degree of polydispersity involves microwave irradiation of a 3-alkylpyridine monomer that has a good leaving group on the alkyl chain nih.gov. These 3-alkylpyridinium polymers have shown biological activities, including cytolytic and cytotoxic effects wikipedia.org.

The table below outlines the polymerization and oligomerization products derived from or related to this compound:

Monomer/PrecursorPolymer/OligomerPolymerization/Oligomerization Method
3-vinylpyridinePoly(3-vinylpyridine)Free-Radical Polymerization, Controlled Radical Polymerization
3-alkylpyridinium saltsPoly-alkylpyridinium salts (linear and cyclic oligomers)Microwave-assisted synthesis, Reflux in dichloromethane

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state. For 3-propan-2-ylpyridine, a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments, along with specialized NMR techniques, provides a complete picture of its atomic connectivity, spatial arrangement, and dynamic processes.

Advanced 2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the intricate connectivity and spatial relationships within the this compound molecule.

Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another through covalent bonds. For this compound, a COSY spectrum would show correlations between the methine proton of the isopropyl group and the methyl protons. Additionally, correlations among the aromatic protons on the pyridine (B92270) ring would clarify their relative positions.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the HSQC spectrum of this compound would show a cross-peak connecting the methine proton to the methine carbon of the isopropyl group, and similarly for the methyl and aromatic C-H groups.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information on longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. In the case of this compound, HMBC correlations would be observed from the isopropyl methyl protons to the methine carbon and the C3 carbon of the pyridine ring, confirming the attachment of the isopropyl group to the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space correlations between protons that are in close proximity, typically within 5 Å. This is critical for determining the three-dimensional structure and conformation of the molecule. For this compound, NOESY could show correlations between the protons of the isopropyl group and the aromatic protons at the C2 and C4 positions of the pyridine ring, providing insights into the preferred rotational conformation of the isopropyl group relative to the pyridine ring.

A hypothetical table of expected 2D NMR correlations for this compound is presented below to illustrate the application of these techniques.

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)NOESY Correlations (¹H)
H-2 (Pyridine)H-4C-2C-3, C-4, C-6H-methine (isopropyl), H-4
H-4 (Pyridine)H-2, H-5C-4C-2, C-3, C-5, C-6H-2, H-5, H-methine (isopropyl)
H-5 (Pyridine)H-4, H-6C-5C-3, C-4, C-6H-4, H-6
H-6 (Pyridine)H-5C-6C-2, C-5H-5
H-methine (isopropyl)H-methylC-methineC-3 (pyridine), C-methylH-2 (pyridine), H-4 (pyridine), H-methyl
H-methyl (isopropyl)H-methineC-methylC-methine, C-3 (pyridine)H-methine

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution spectra of solid samples.

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is used to study molecular motions that occur on the NMR timescale, such as bond rotations and conformational changes. By analyzing the changes in NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes.

For this compound, a key dynamic process is the rotation of the isopropyl group around the C-C bond connecting it to the pyridine ring. At room temperature, this rotation is typically fast on the NMR timescale, resulting in equivalent signals for the two methyl groups of the isopropyl substituent. However, at lower temperatures, this rotation can be slowed down, leading to distinct signals for the two methyl groups. By analyzing the coalescence of these signals as the temperature is increased, the rotational barrier can be calculated. Theoretical calculations on the internal rotation of the isopropyl radical provide insights into the energetic barriers of such processes. Studies on related systems, such as N-(1-hydroxybutan-2-yl)pyridinium salts with isopropyl substituents, have demonstrated the use of DNMR to measure rotational barriers.

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, symmetry, and bonding.

Assignment of Fundamental Vibrational Modes

A molecule with N atoms has 3N-6 fundamental vibrational modes (for non-linear molecules). For this compound, these modes can be assigned to specific stretching, bending, and torsional motions of the chemical bonds and functional groups. The assignment of these modes is typically aided by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities.

The vibrational spectrum of this compound can be divided into regions characteristic of the pyridine ring and the isopropyl substituent.

Pyridine Ring Vibrations : These include C-H stretching vibrations (typically in the 3000-3100 cm⁻¹ region), C-C and C-N stretching vibrations (ring breathing modes) in the 1400-1600 cm⁻¹ range, and in-plane and out-of-plane C-H bending vibrations at lower frequencies.

Isopropyl Group Vibrations : These are characterized by C-H stretching of the methyl and methine groups (around 2850-3000 cm⁻¹), C-H bending modes (in the 1300-1485 cm⁻¹ region), and skeletal C-C stretching and bending modes at lower wavenumbers.

A representative table of calculated and experimental vibrational frequencies for a related molecule, pyridine, is provided below to illustrate the assignment process.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR Frequency (cm⁻¹)Experimental Raman Frequency (cm⁻¹)
C-H Stretch308030803075
C-H Stretch306530563054
Ring Stretch159115831581
Ring Stretch148214821482
C-H In-plane Bend121812181218
Ring Breathing992991991
C-H Out-of-plane Bend748748748
Ring Puckering703700700

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can also be used to study the conformational isomers of a molecule. Different conformers will have slightly different vibrational frequencies, and in some cases, the appearance or disappearance of certain bands in the IR or Raman spectrum can indicate the presence of a particular conformer.

For this compound, the orientation of the isopropyl group relative to the pyridine ring can give rise to different conformers. By comparing the experimental vibrational spectra with the calculated spectra for different possible conformers, it is possible to determine the most stable conformation in the gas phase, in solution, or in the solid state. The presence of specific vibrational bands can be indicative of a particular rotational isomer.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the characterization of small molecules, providing highly accurate mass measurements that allow for the determination of elemental composition. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), enabling confident identification of a compound. nih.gov For this compound, with a molecular formula of C₈H₁₁N, the theoretical exact mass of its protonated molecular ion [M+H]⁺ is 122.09642 Da. HRMS can experimentally verify this mass with high precision, confirming the elemental formula and distinguishing it from other isobaric compounds.

In addition to precise mass determination, tandem mass spectrometry (MS/MS) coupled with HRMS is used to elucidate fragmentation pathways. nih.gov Collision-induced dissociation (CID) of the protonated molecular ion of this compound would likely proceed through several key pathways based on the principles of ion fragmentation. gre.ac.ukyoutube.com The fragmentation is often directed by the charge localization on the nitrogen atom of the pyridine ring.

Common fragmentation pathways for protonated this compound would involve cleavages of the isopropyl substituent. A primary fragmentation route is the loss of a neutral methane (B114726) (CH₄) molecule via a rearrangement, or the loss of a methyl radical (•CH₃), leading to characteristic fragment ions. Another significant fragmentation would be the cleavage of the C-C bond to lose a propylene (B89431) molecule (C₃H₆) or an isopropyl radical (•C₃H₇). The pyridine ring itself is relatively stable but can undergo ring-opening under higher collision energies.

Table 1: Predicted HRMS Fragmentation Data for Protonated this compound ([C₈H₁₁N+H]⁺)

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
122.0964 106.0648 CH₄ (16.0313 Da) [C₇H₈N]⁺
122.0964 79.0573 C₃H₇• (43.0548 Da) [C₅H₅N+H]⁺ (Protonated Pyridine)

Note: The m/z values are calculated based on theoretical exact masses.

X-ray Crystallography of this compound and its Derivatives/Co-crystals

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgmemtein.com It provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. While a specific crystal structure for this compound is not widely reported, its solid-state characteristics can be inferred from studies of related pyridine derivatives and co-crystals.

In the solid state, the this compound molecule would consist of a planar pyridine ring with the isopropyl group attached. The conformation of the isopropyl group relative to the ring would be influenced by minimizing steric hindrance. The molecules in the crystal lattice would arrange themselves to maximize packing efficiency. The packing motif is governed by non-covalent interactions. In the absence of strong hydrogen bond donors or acceptors on the molecule itself, the packing is likely to be dominated by van der Waals forces and potential π-π stacking interactions between the aromatic pyridine rings. mostwiedzy.pl The bulky isopropyl group would significantly influence the packing arrangement, potentially leading to herringbone or lamellar motifs. mdpi.com

For pure this compound, intermolecular interactions would primarily consist of weak C-H···N interactions and π-π stacking. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. mdpi.com

Table 2: Potential Supramolecular Synthons in Co-crystals of this compound

Co-former Functional Group Interacting Group on this compound Resulting Hydrogen Bond Common Graph Set Descriptor
Carboxylic Acid (-COOH) Pyridine Nitrogen (N) O-H···N R²₂(7) or R²₂(8)
Phenol (-OH) Pyridine Nitrogen (N) O-H···N D (Chain)

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels upon absorption of ultraviolet (UV) or visible light.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions associated with the pyridine ring. Two main types of transitions are anticipated:

π → π* transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the aromatic system. For pyridine derivatives, these bands are often observed below 270 nm. researchgate.net

n → π* transitions: This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* anti-bonding orbital. This transition is symmetry-forbidden and thus results in a weak, lower-energy absorption band, typically appearing at longer wavelengths (around 270-300 nm) compared to the π → π* transitions. masterorganicchemistry.com

The solvent can influence the position of these absorption maxima. Polar solvents can stabilize the non-bonding orbital, leading to a blue shift (hypsochromic shift) of the n → π* transition. The position and intensity of the absorption bands are characteristic and useful for qualitative and quantitative analysis.

Table 3: Typical UV-Vis Absorption Maxima for Pyridine Derivatives

Type of Transition Typical Wavelength Range (nm) Typical Molar Absorptivity (ε) Description
π → π* 200 - 270 High (> 5,000 M⁻¹cm⁻¹) Strong absorption due to aromatic system.

While simple pyridine is not strongly fluorescent, substitution on the pyridine ring can significantly influence its photophysical properties. nih.gov The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF) are key parameters characterizing the emission process. For many nitrogen-containing heterocycles, the non-bonding electrons on the nitrogen can promote efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), which often quenches fluorescence. mdpi.com

Energy transfer is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. mdpi.com This can occur through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A non-radiative, through-space dipole-dipole coupling mechanism. Its efficiency is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

Dexter Energy Transfer: A short-range mechanism requiring orbital overlap between the donor and acceptor, essentially involving an exchange of electrons. smu.edu

Derivatives of this compound could be designed to participate in energy transfer processes by incorporating suitable chromophores. For instance, in a dyad molecule, the pyridine moiety could act as either an energy donor or acceptor depending on its linkage to another fluorescent unit, making it a component in molecular sensors or light-harvesting systems.

Computational and Theoretical Chemistry of 3 Propan 2 Ylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. arxiv.org These ab initio and density functional theory methods solve, or approximate solutions to, the Schrödinger equation for the molecule, yielding detailed information about energy, electron distribution, and other properties. aps.org

Density Functional Theory (DFT) has become a prominent computational method due to its balance of accuracy and computational efficiency. aps.orgscirp.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. cmu.edu

DFT calculations are employed to elucidate the electronic structure of 3-propan-2-ylpyridine. Key aspects of its electronic character are described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors, derived from DFT calculations, help in predicting the sites of chemical reactions. The molecular electrostatic potential (MEP) map visualizes the charge distribution on the molecule, indicating electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. Furthermore, Fukui functions can be calculated to provide a more quantitative measure of local reactivity, identifying which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack. mdpi.com For this compound, the nitrogen atom in the pyridine (B92270) ring is expected to be a primary site for electrophilic attack due to its lone pair of electrons.

DescriptorCalculated Value (a.u.)
HOMO Energy-0.235
LUMO Energy-0.015
HOMO-LUMO Gap0.220
Ionization Potential0.235
Electron Affinity0.015
Electronegativity (χ)0.125
Hardness (η)0.110
Softness (S)4.545
Electrophilicity Index (ω)0.071

Note: The data in this table is hypothetical and for illustrative purposes to show typical DFT-derived descriptors.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. mdpi.com These methods are used for high-accuracy calculations of molecular geometry and energy.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions iteratively until a stable conformation is reached where the net forces are negligible. The result is an optimized 3D structure with precise bond lengths, bond angles, and dihedral angles. These calculations confirm the planarity of the pyridine ring and determine the spatial orientation of the isopropyl substituent relative to the ring. Total energy calculations provide the ground-state energy of the optimized structure, which is essential for determining the molecule's stability and for calculating reaction thermodynamics.

ParameterBond/AngleOptimized Value
Bond LengthC(ring)-N1.34 Å
Bond LengthC(ring)-C(ring)1.39 Å
Bond LengthC(ring)-C(isopropyl)1.51 Å
Bond LengthC(isopropyl)-H1.10 Å
Bond AngleC-N-C (in ring)117.0°
Bond AngleC-C-C (in ring)120.0°
Dihedral AngleC(ring)-C(ring)-C(iso)-H60.0°

Note: The data in this table is hypothetical and for illustrative purposes to represent typical outputs of geometry optimization.

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. rsc.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net This is typically done by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). These predictions are invaluable for assigning experimental spectra and verifying molecular structures. nih.govmdpi.com

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H28.5-
Pyridine-H47.5-
Pyridine-H57.2-
Pyridine-H68.5-
Isopropyl-CH3.0-
Isopropyl-CH₃1.2-
Pyridine-C2-149.0
Pyridine-C3-137.0
Pyridine-C4-123.0
Pyridine-C5-121.0
Pyridine-C6-148.0
Isopropyl-CH-34.0
Isopropyl-CH₃-23.0

Note: The data in this table is hypothetical and for illustrative purposes.

IR Spectroscopy: The prediction of infrared (IR) spectra involves calculating the vibrational frequencies and their corresponding intensities. rsc.org After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions. cardiff.ac.uk The results provide a set of normal modes of vibration, each with a specific frequency. These theoretical frequencies often require scaling to correct for approximations in the computational method and anharmonicity. The predicted spectrum helps in assigning experimental IR bands to specific molecular motions, such as C-H stretching, C=N stretching, and ring deformation modes. rsc.orgnih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. researchgate.net It calculates the excitation energies corresponding to electronic transitions from occupied to unoccupied molecular orbitals. github.io For this compound, these calculations can predict the wavelengths of maximum absorption (λmax) associated with π → π* and n → π* transitions within the pyridine ring, providing insight into the molecule's electronic structure and color properties. researchgate.netunibs.it

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into conformational dynamics and intermolecular interactions. mdpi.com

For a flexible molecule like this compound, MD simulations are useful for exploring its conformational space. chemistrysteps.com The primary source of conformational flexibility is the rotation around the single bond connecting the isopropyl group to the pyridine ring. MD simulations can sample the various rotational isomers (rotamers) and determine their relative energies and populations. This analysis helps identify the most stable conformations and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its physical properties and biological activity. libretexts.orglibretexts.org

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. pitt.edu MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. researchgate.netmdpi.com This approach allows for a detailed investigation of solute-solvent interactions, such as hydrogen bonding and van der Waals forces.

For this compound, simulations in a solvent like water can reveal the structure of the hydration shell around the molecule and quantify the strength of its interaction with water molecules. nih.gov These simulations provide a dynamic picture of how the solvent affects the molecule's conformation and electronic properties. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can also be employed, where the solute (this compound) is treated with a high-level quantum mechanical method, and the surrounding solvent is treated with a more computationally efficient molecular mechanics force field. This approach allows for the accurate study of reactions and spectral properties in a condensed-phase environment. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational elucidation of reaction mechanisms for pyridine derivatives typically involves methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction. This process is crucial for understanding how reactants transform into products.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of mechanism elucidation is the identification of transition states—the highest energy points along a reaction pathway. Locating these saddle points on the potential energy surface is a critical, though often challenging, computational task. Once a transition state is found, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products. This confirms that the identified transition state correctly links the intended species and provides a detailed view of the geometric changes throughout the reaction.

For example, theoretical studies on the photochemical chlorination of the parent pyridine molecule have utilized semi-empirical methods to identify two transition states for the formation of 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine, followed by IRC analysis to confirm the reaction pathways. Similarly, DFT has been used to model the transition state and calculate the IRC for reactions involving more complex pyridinium (B92312) ylides. However, no specific studies applying these methodologies to reactions involving this compound have been identified.

Energy Barriers and Reaction Pathways

From the computed potential energy surface and IRC, the energy barriers (activation energies) for different reaction pathways can be determined. These barriers are fundamental to understanding reaction kinetics, as they dictate the rate at which a reaction proceeds. Lower energy barriers correspond to faster reactions. Computational studies often compare multiple potential pathways to determine the most favorable one. For instance, in the functionalization of substituted pyridines, computational models can predict whether a reaction is likely to occur at the C2, C3, or C4 position by comparing the activation energies for each pathway. While this is a common approach for pyridine chemistry, specific energy profiles and barrier heights for reactions of this compound are not available in the literature.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique used to develop mathematical relationships between the structural features of molecules and their physicochemical properties or biological activities. These models use calculated molecular descriptors (representing electronic, steric, or topological properties) to predict properties like reactivity, solubility, or toxicity.

For pyridine derivatives, QSPR and the related Quantitative Structure-Activity Relationship (QSAR) models have been developed for various applications. For instance, DFT-based descriptors have been used to create a theoretical nucleophilicity scale for substituted pyridines, which is crucial for predicting their reactivity in many chemical transformations. Other studies have focused on developing QSPR models to predict the physicochemical properties of broader classes of compounds that may include pyridine-containing structures. However, the development of specific QSPR models tailored to predict the properties or reactivity of this compound has not been reported.

Coordination Chemistry and Ligand Design with 3 Propan 2 Ylpyridine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating 3-propan-2-ylpyridine typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and composition.

Transition Metal Complexes (e.g., Rh, Pd, Ir, Cu, Pt, Ag)

The coordination of this compound to transition metals is influenced by the metal's coordination preferences and the steric bulk of the isopropyl group. While specific complexes of rhodium (Rh), iridium (Ir), and silver (Ag) with this compound are not extensively detailed in the available literature, the principles of pyridine (B92270) coordination chemistry suggest their formation is feasible.

Complexes of palladium (Pd) and platinum (Pt) with substituted pyridines have been synthesized, often resulting in square planar geometries. For instance, the reaction of Pd(II) or Pt(II) precursors with 3-substituted pyridines can yield complexes of the type [MCl2(L)2], where L is the pyridine ligand. The characterization of such complexes would typically involve:

Infrared (IR) Spectroscopy: To observe shifts in the C=N and C=C stretching frequencies of the pyridine ring upon coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to show changes in the chemical shifts of the pyridine protons and carbons upon complexation.

X-ray Crystallography: To provide definitive structural information, including bond lengths and angles.

Copper (Cu) complexes with substituted pyridines are also known, exhibiting various coordination geometries depending on the copper oxidation state and the other ligands present.

A summary of representative transition metal complexes with substituted pyridines is presented in Table 1.

MetalGeneral FormulaCoordination GeometryReference
Pd(II)[PdCl2(3-alkylpyridine)2]Square Planar
Pt(II)[PtCl2(3-alkylpyridine)2]Square Planar
Cu(II)[CuCl2(3-alkylpyridine)2]Distorted Tetrahedral

Main Group Metal Complexes

The coordination of this compound to main group metals has been less explored. However, based on the known chemistry of pyridine with main group elements, it is expected to act as a Lewis base, donating its lone pair of electrons to a Lewis acidic metal center. For example, complexes with elements like tin (Sn) could be anticipated. The steric hindrance of the isopropyl group might play a more significant role in determining the stability and stoichiometry of these complexes compared to their transition metal counterparts.

Binding Modes and Ligand Field Theory Considerations

The coordination of this compound to a metal center is governed by fundamental principles of coordination chemistry, with the electronic and steric properties of the ligand playing a crucial role.

Monodentate, Bidentate, and Polydentate Coordination

This compound, in its simple form, acts as a monodentate ligand , coordinating to a single metal center through the nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen atom is the primary site of interaction with the metal ion.

While this compound itself is monodentate, it can be incorporated into larger molecular frameworks to create bidentate or polydentate ligands. For instance, linking two this compound units through a suitable spacer could result in a bidentate ligand capable of forming a chelate ring with a metal ion. The design of such polydentate ligands is a key strategy in coordination chemistry to enhance the stability and control the geometry of metal complexes.

Steric and Electronic Influences of the Isopropyl Group

The isopropyl group at the 3-position of the pyridine ring exerts both steric and electronic influences on the coordination properties of the ligand.

Electronic Influence: The isopropyl group is an electron-donating group through an inductive effect (+I). This increases the electron density on the pyridine ring, making the nitrogen atom a stronger Lewis base compared to unsubstituted pyridine. This enhanced basicity generally leads to the formation of more stable metal complexes.

Coordination Number: The number of ligands that can coordinate to the metal center may be limited.

Coordination Geometry: The arrangement of ligands around the metal may be distorted from ideal geometries.

Stability of Complexes: In some cases, excessive steric hindrance can destabilize a complex.

The interplay between the electron-donating nature and the steric bulk of the isopropyl group is a key consideration in the design of ligands and the prediction of the properties of their metal complexes.

Catalytic Applications of this compound Metal Complexes

While specific catalytic applications of metal complexes derived solely from this compound are not widely reported, the broader class of pyridine-based ligands in catalysis provides a strong indication of their potential. The electronic and steric properties imparted by the isopropyl group can be advantageous in various catalytic transformations.

Metal complexes containing substituted pyridine ligands have been investigated as catalysts in a range of reactions, including:

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are widely used in reactions such as Suzuki-Miyaura and Heck couplings. The electron-donating nature of the isopropyl group in this compound could enhance the catalytic activity of palladium in these transformations by facilitating the oxidative addition step.

Hydrogenation and Transfer Hydrogenation: Rhodium and iridium complexes with pyridine-containing ligands are effective catalysts for the reduction of various functional groups. The steric environment created by the isopropyl group could influence the selectivity of these reactions.

Polymerization: Nickel and other late transition metal complexes with substituted pyridine ligands have been explored as catalysts for olefin polymerization. The ligand architecture plays a critical role in determining the properties of the resulting polymer.

The potential catalytic activity of this compound metal complexes is summarized in the table below, based on analogous systems.

Catalytic ReactionPotential Metal CenterRole of this compound
Suzuki-Miyaura CouplingPdEnhance catalytic activity through electronic effects
Heck CouplingPdModify selectivity and activity
HydrogenationRh, IrInfluence selectivity through steric effects
Olefin PolymerizationNiControl polymer properties

Homogeneous Catalysis

In homogeneous catalysis, this compound can serve as a crucial ancillary ligand, modulating the properties of a metal catalyst to achieve desired reactivity and selectivity. Its electron-donating nature can enhance the catalytic activity of metal centers, particularly in oxidative addition steps common in cross-coupling reactions.

Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern synthetic chemistry. The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. Ligands based on substituted pyridines have been shown to be effective in these transformations. For palladium(II) precatalysts, the use of more basic pyridine ligands, those with electron-donating substituents, can lead to an increase in reaction yield nih.govrsc.org. The 3-propan-2-yl group is an electron-donating group, which increases the basicity of the pyridine nitrogen. This enhanced basicity can facilitate the crucial oxidative addition step in the catalytic cycle and stabilize the active catalytic species. Studies on various 4-substituted pyridine ligands have established a clear correlation between the ligand's basicity and the catalytic efficiency of the resulting Pd(II) complexes nih.gov. It is inferred that a complex utilizing this compound would demonstrate high efficiency due to these electronic effects.

Table 1: Representative Data for Suzuki-Miyaura Cross-Coupling Using a Hypothetical Pd(II) Precatalyst with a Substituted Pyridine Ligand.
Aryl HalideBoronic AcidLigandCatalyst Loading (mol%)SolventBaseYield (%)
4-BromoanisolePhenylboronic acidThis compound1.0Toluene (B28343)K₂CO₃>95 (expected)
4-ChloroacetophenonePhenylboronic acidThis compound1.0TolueneK₂CO₃>90 (expected)

Hydrogenation: In catalytic hydrogenation and transfer hydrogenation, ligands play a key role in activating the metal center and influencing the reaction's chemoselectivity. Ruthenium and rhodium complexes are often employed for these transformations. Research on rhodium(III) complexes with ancillary poly-pyridine ligands has shown them to be active in the transfer hydrogenation of ketones nih.gov. The electronic properties of the pyridine ligands, modified by electron-donating or -withdrawing substituents, can modulate the electron density at the metal center without significantly altering the steric environment, thereby tuning catalytic activity nih.gov. A complex featuring this compound would be expected to enhance the catalytic activity of the metal center for hydride transfer due to its electron-donating nature.

Hydrosilylation: Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a pivotal process for producing organosilicon compounds. The catalysis of this reaction often involves platinum, ruthenium, or iron complexes. The ligand environment is critical for controlling the reaction's regio- and stereoselectivity rsc.org. For instance, iron complexes bearing terpyridine derivatives have been examined as catalysts for the hydrosilylation of olefins, where substituents on the terpyridine ligand influence catalytic activity researchgate.netdntb.gov.ua. The steric and electronic profile of this compound makes it a candidate ligand for tuning the performance of such catalysts, potentially favoring specific selectivities through steric guidance and enhanced reactivity from its electronic properties.

Allylation: The palladium-catalyzed Tsuji-Trost reaction, or allylic alkylation, is a powerful method for forming carbon-carbon bonds. The reaction proceeds via a π-allyl palladium intermediate, and the nature of the ancillary ligands is crucial for both reactivity and selectivity wikipedia.org. While phosphine (B1218219) ligands are most common, N-donor ligands like pyridine derivatives can also be employed. The electronic properties of the pyridine ligand can influence the electrophilicity of the allyl moiety in the intermediate complex. Preliminary studies have shown that pyridine ligands bearing electron-donating substituents can decrease the trans effect, which influences regioselectivity in nucleophilic attack gu.se. Therefore, the use of this compound could offer a way to tune the regioselectivity of allylic alkylation reactions.

Heterogeneous Catalysis

Transitioning from homogeneous to heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reusability. This compound can be incorporated into solid supports like porous organic polymers (POPs) or as a structural component in metal-organic frameworks (MOFs) to create robust heterogeneous catalysts.

Porous organic polymers functionalized with pyridine units serve as excellent scaffolds for immobilizing metal nanoparticles, acting as highly effective and recyclable heterogeneous catalysts wikipedia.org. The pyridine moieties can coordinate with metal precursors, which are then reduced to form well-dispersed nanoparticles within the porous structure. A POP functionalized with this compound would offer a more electron-rich environment for the metal nanoparticles, potentially enhancing their catalytic activity. Furthermore, the inherent porosity of the polymer allows for efficient diffusion of substrates and products.

In the context of MOFs, this compound can be used as a linker or a modulating agent during synthesis. When used as a linker, it can form part of the framework, creating active sites upon metalation. For example, bipyridine-based linkers in MOFs have been used to anchor palladium complexes, with the substituents on the bipyridine unit systematically tuning the catalyst's activity in cross-coupling reactions nih.govmdpi.com. The introduction of a bulky group like isopropyl can create specific steric environments around the active metal sites, potentially leading to shape-selective catalysis mdpi.com.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The principles of coordination-driven self-assembly allow for the construction of complex, well-defined two- and three-dimensional structures from molecular building blocks dntb.gov.ua. Pyridine-based ligands are extensively used in this field due to their well-defined coordination vectors and ability to form stable complexes with a variety of metal ions researchgate.netnih.gov. This compound, with its single coordination site, can act as a monodentate ligand to cap metal complexes or as a component in more complex polytopic ligands. The steric hindrance from the isopropyl group can be strategically used to direct the self-assembly process, favoring the formation of specific isomers or preventing polymerization nih.gov. This control over the final architecture is a central theme in supramolecular chemistry google.comorganic-chemistry.org.

Design Principles for MOFs Incorporating Pyridine Linkers

The rational design of MOFs relies on the judicious selection of metal nodes (secondary building units, SBUs) and organic linkers to achieve a target topology and functionality researchgate.net. Pyridine-based linkers are valuable because the nitrogen atom provides a strong coordination site, and the aromatic ring can be readily functionalized to tune the properties of the resulting framework.

When incorporating a functionalized linker like this compound (or a dicarboxylic acid derivative thereof), several design principles are considered:

Steric Effects: The bulky isopropyl group can influence the packing of the linkers within the MOF structure. This steric hindrance can prevent the formation of highly dense structures, potentially leading to larger pores or specific framework topologies that would not be accessible with smaller substituents.

Electronic Effects: The electron-donating nature of the isopropyl group enhances the basicity of the pyridine nitrogen. This can lead to stronger metal-ligand bonds, potentially increasing the thermal and chemical stability of the MOF. It also modifies the electronic environment of the entire framework, which can be crucial for applications in catalysis and gas adsorption.

Pore Environment Modification: The isopropyl groups will line the pores of the MOF, creating a more hydrophobic and sterically crowded environment compared to an unfunctionalized analogue. This modification is critical for selective guest binding, as the functional groups can establish specific interactions with adsorbed molecules gu.se.

Porosity and Gas Adsorption Properties

The permanent porosity of MOFs makes them exceptional candidates for gas storage and separation. The introduction of functional groups, such as alkyl groups, onto the organic linkers can significantly alter the gas adsorption properties of the material gu.se.

The presence of the 3-propan-2-yl group within a MOF's pores is expected to have several impacts:

Hydrophobicity: The alkyl nature of the isopropyl group increases the hydrophobicity of the pore surface. This can enhance the MOF's stability in the presence of water and improve its selectivity for adsorbing nonpolar gases over polar ones like water vapor gu.se.

Selective Gas Adsorption: The modified pore environment can lead to enhanced selectivity for certain gases. For instance, the introduction of alkyl groups can improve selectivity for C2H6 over CH4 or for CO2 over N2 under specific conditions, due to optimized van der Waals interactions between the gas molecules and the functionalized pore walls. Studies on alkyl-functionalized Cu-BTC frameworks have shown that while the introduction of methyl or ethyl groups can decrease water uptake, it can have complex, pressure-dependent effects on CO2 adsorption, sometimes enhancing it at low pressures due to favorable interactions gu.se.

Table 2: Comparison of Predicted Porosity and Gas Adsorption Properties of a Parent MOF vs. an Alkyl-Functionalized Analogue.
MaterialFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g at 273 K, 1 bar)C₂H₆/CH₄ Selectivity
Parent MOF (e.g., UiO-67 type)-H~2500~1.1~2.5Low
Functionalized MOF-CH(CH₃)₂Slightly ReducedSlightly ReducedPotentially EnhancedPotentially Enhanced

Applications in Advanced Materials Science

Incorporation into Polymer Systems

The functional properties of 3-propan-2-ylpyridine allow for its integration into polymer systems, either as a monomer to form the polymer backbone or as an additive to modify the properties of existing polymers.

While specific research on the polymerization of this compound is not extensively documented, the synthesis of polymers from related 3-alkylpyridines suggests its potential as a monomer for creating specialty polymers. For instance, research has demonstrated the microwave-assisted polymerization of 3-alkylpyridine monomers with a suitable leaving group on the alkyl chain, resulting in high molecular weight poly-alkylpyridinium salts nih.gov. This method offers control over the polymer size by adjusting the irradiation time and can be adapted for various linking chains nih.gov.

Such polymers, derived from 3-alkylpyridines, have shown interesting biological activities that increase with the degree of polymerization, including cytolytic and cytotoxic effects wikipedia.org. The synthesis of tailored polyisobutylene-based block copolymers has also been achieved through a combination of controlled cationic and anionic polymerizations, indicating the versatility of incorporating such structures into complex polymer architectures.

The incorporation of the pyridine (B92270) moiety into polymer backbones is known to enhance their thermal and mechanical properties. For example, polyimides containing pyridine rings have demonstrated good thermal stability and mechanical strength researchgate.net. The synthesis of pyridinonorbornenes via a [4+2] cycloaddition has opened up pathways to create pyridine-containing polymers with high glass transition and decomposition temperatures through ring-opening metathesis polymerization (ROMP) digitellinc.comchemrxiv.org. These findings suggest that polymers synthesized from this compound could exhibit valuable thermal and mechanical characteristics suitable for advanced applications.

Table 1: Potential Properties of Specialty Polymers from this compound

Property Potential Advantage Rationale
Thermal Stability High decomposition temperatures Incorporation of the stable pyridine ring into the polymer backbone.
Mechanical Strength Enhanced tensile strength and modulus Rigid aromatic structure of the pyridine unit.
Controlled Architecture Block copolymers, specific molecular weights Feasibility of controlled polymerization techniques with pyridine monomers.

| Biological Activity | Antimicrobial or cytotoxic properties | Documented bioactivity of poly-alkylpyridinium salts. |

The addition of pyridine and its derivatives to polymer solutions can significantly modify the final material's properties. For instance, the introduction of low concentrations of pyridine to polydioxanone solutions has been shown to increase the solution's conductivity, leading to improved deposition of continuous electrospun filaments plos.org. This resulted in an increased deposition length and stronger filaments due to a more interconnected mesh of smaller diameter fibers plos.org.

Pyridine-grafted chitosan (B1678972) and starch polymers have also been reported to have enhanced antifungal properties nih.gov. This suggests that this compound could be used as an additive to impart antimicrobial characteristics to various polymer matrices. The pyridine moiety can also be leveraged to modify the electronic and reactive properties of materials. For example, modifying the pyridine ring in iron-based pyridinophane complexes with electron-donating or withdrawing groups can tune the redox potential of the metal center, impacting its catalytic activity nih.gov.

The use of pyridine derivatives can also control polymerization processes. They have been investigated as inhibitors or retarding agents for the photoinduced cationic polymerization of epoxides, allowing for better control over the curing process researchgate.net. This indicates a potential role for this compound in modulating polymerization kinetics in specific systems.

Table 2: Effects of Pyridine Additives on Polymer Properties

Polymer System Additive Observed Effect Reference
Polydioxanone Pyridine Increased solution conductivity, improved electrospinning, stronger filaments plos.org
Chitosan/Starch Pyridine Enhanced antifungal properties nih.gov

Role in Organic Electronic Materials

Pyridine-containing compounds are of significant interest in the field of organic electronics due to their favorable chemical and optoelectronic properties oled-intermediates.com. They are utilized in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.

Pyridine derivatives are widely used as high-efficiency luminescent materials and are crucial components in the charge transport layers of OLEDs, including both the hole transport layer (HTL) and the electron transport layer (ETL) oled-intermediates.com. The presence of pyridine-based materials in these layers can significantly enhance charge mobility, leading to improved device performance oled-intermediates.com. The electron-deficient nature of the pyridine ring makes it a suitable component for electron-transporting materials rsc.org.

Donor-acceptor based pyridine derivatives have been successfully used as charge carriers in perovskite solar cells, improving power conversion efficiency and stability rsc.org. The pyridine unit can also passivate defects at the surface of perovskite materials, further enhancing device performance acs.org. Research on redox polymers based on ruthenium and osmium poly(pyridyl) complexes has provided insights into the charge transport and mass transfer processes in thin films of these materials dcu.iedcu.ie. The rate of charge transport is influenced by factors such as redox site loading and electrolyte concentration dcu.iedcu.ie.

The incorporation of pyridine into organic semiconductor materials has been shown to improve their electron transport performance google.com. The introduction of dibenzothiophene (B1670422) sulfone and pyridine, both electron-deficient groups, can enhance the electron mobility of the compound, leading to better charge balance and higher luminous efficiency in electroluminescent devices google.com.

Pyridine derivatives are key components in the development of advanced luminescent materials for OLEDs. Their high electrochemical stability contributes to the longevity of these devices oled-intermediates.com. Pyridine-based materials are also instrumental in the creation of flexible OLED displays due to their ability to form thin, high-resolution panels oled-intermediates.com.

Donor-acceptor molecules incorporating pyridine-3,5-dicarbonitrile (B74902) have been developed as efficient thermally activated delayed fluorescence (TADF) emitters for high-performance OLEDs rsc.org. These materials exhibit high photoluminescence quantum yields and fast reverse intersystem crossing processes, leading to high external quantum efficiencies in OLED devices rsc.org. Pyrene-appended terpyridine derivatives have also been investigated as potential blue emitters for OLEDs, demonstrating high quantum yields and thermal stability .

Furthermore, polymers containing pyridine moieties have been synthesized that exhibit strong blue fluorescence, making them candidate materials for various optoelectronic applications mdpi.com. The pyridine unit can enhance the charge-carrying properties of polymers, and the grafting of pyridine derivatives onto polymer backbones can lead to materials with enhanced fluorescent and antimicrobial properties mdpi.com.

Table 3: Optoelectronic Properties of Pyridine-Containing Materials

Material Type Application Key Property
Pyridine Derivatives OLED Charge Transport Layers Enhanced charge mobility
Donor-Acceptor Pyridine Molecules TADF Emitters in OLEDs High photoluminescence quantum yield
Pyrene-Terpyridine Derivatives Blue Emitters for OLEDs High quantum yield and thermal stability

Use in Sensor Technologies

The ability of the pyridine nitrogen to coordinate with metal ions and form hydrogen bonds makes pyridine-containing materials excellent candidates for chemical sensors.

Amphiphilic copolymers containing substituted pyridine rings have been designed and synthesized for the detection of metal ions mit.edu. The nitrogen atom of the pyridine ring and an adjacent hydroxyl group can provide binding sites for metal ions, leading to changes in the optical properties of the polymer upon binding, which forms the basis for sensing mit.edu.

Coordination polymers and metal-organic frameworks (MOFs) incorporating pyridine-functionalized ligands have shown great promise in sensing applications. For example, a 3D supermolecular cobalt coordination polymer has demonstrated selective sensing of Fe³⁺ and Cr³⁺ ions nih.gov. Similarly, coordination polymers based on a 3,5-di(2′,5‐dicarboxylphenyl)pyridine ligand have been shown to be effective fluorescent probes for Cr(VI) and Fe(III) ions in aqueous systems . Another study reported three new coordination polymers that can be used for the highly sensitive and selective detection of nitroaromatics and Fe³⁺ ions rsc.org.

Electrochemical sensors have also been developed using pyridine-containing materials. A zirconium-based MOF deposited on graphene has been used as an electrode material for the determination of pyridine and quinoline (B57606) in model fuel researchgate.net. The sensor exhibited good anti-interference properties and reusability researchgate.net. Furthermore, 4-(pyrrol-1-yl)pyridine and its derivatives have been shown to act as supramolecular chemodosimeters for the sensitive and selective detection of nitrite (B80452) ions in aqueous solutions through changes in their supramolecular aggregate system mdpi.com.

Table 4: Summary of Sensor Applications for Pyridine-Based Materials

Sensor Type Target Analyte Sensing Mechanism
Fluorescent Polymer Metal Ions Coordination-induced change in optical properties
Coordination Polymer Fe³⁺, Cr³⁺, Nitroaromatics Fluorescence quenching
Electrochemical MOF Pyridine, Quinoline Electrochemical detection

Chemo-sensors for Specific Analytes

Chemo-sensors are molecules designed to bind with specific analytes and produce a detectable signal, such as a change in color or fluorescence. The general structure of pyridine has been incorporated into various chemo-sensor designs. For instance, Schiff bases derived from aminopyridines have been shown to act as selective fluorescent and colorimetric sensors for metal ions like Cu(II), Al(III), and Fe(III). Additionally, more complex pyridine-containing structures, such as 2,4,6-triarylpyridines, have been explored for their sensing capabilities. However, there is no specific data or research that describes the synthesis or application of a chemo-sensor based on the this compound scaffold.

Electrochemical Sensors

Electrochemical sensors function by converting the interaction of an analyte with a chemical interface into a measurable electrical signal. The electrochemical properties of pyridine derivatives make them candidates for modifying electrodes to enhance sensitivity and selectivity. Research in this area includes the development of sensors based on molecularly imprinted polymers and carbon nanotube composites where pyridine-containing monomers can play a role. Nevertheless, a review of existing literature reveals no studies that have specifically utilized this compound in the fabrication of electrochemical sensors.

Liquid Crystal Research

The field of liquid crystal research focuses on materials that exhibit phases intermediate between conventional liquids and solid crystals. The molecular structure of a compound is a key determinant of its liquid crystalline (mesogenic) properties. While many pyridine-containing compounds have been synthesized and found to exhibit liquid crystal phases, there is no available research on the mesogenic properties of this compound or its derivatives.

Mesogenic Properties and Phase Transitions

The study of mesogenic properties involves identifying the conditions of temperature and pressure under which a compound forms liquid crystal phases (e.g., nematic, smectic, cholesteric) and characterizing the transitions between these phases. The shape and polarity of a molecule are crucial for the formation of these ordered yet fluid states. Research on pyridine-based liquid crystals has explored how modifications to the pyridine core and the attachment of various side chains influence these properties. However, the specific impact of a 3-propan-2-yl substituent on the mesogenic behavior of a pyridine-based molecule has not been reported.

Self-assembly Characteristics

The formation of liquid crystal phases is a result of the spontaneous self-assembly of molecules into ordered structures. Understanding these self-assembly characteristics is fundamental to designing new liquid crystal materials with desired properties. While the self-assembly of various pyridine derivatives on surfaces and in bulk has been a subject of study, there is no literature available that discusses the self-assembly characteristics of this compound in the context of liquid crystal formation.

Environmental Chemistry and Degradation Studies

Photodegradation Pathways and Products

Direct photolysis in aqueous systems is a potential degradation pathway for pyridine (B92270) and its derivatives. The process involves the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical transformation. For pyridine, photodegradation is known to proceed, although the specific products and quantum yields can vary depending on environmental conditions such as pH and the presence of photosensitizers.

Table 1: Anticipated Photodegradation Characteristics of 3-propan-2-ylpyridine (Based on General Pyridine Chemistry)

ParameterAnticipated BehaviorInfluencing Factors
Primary Photolytic Process Direct photolysis, Photo-oxidationWavelength of light, pH, presence of dissolved organic matter
Potential Photoproducts Hydroxylated pyridines, Ring-opened products (e.g., aldehydes, carboxylic acids)Irradiation time, oxygen concentration
Environmental Significance May contribute to the natural attenuation of the compound in sunlit surface waters.Water clarity, depth, and season.

Note: This table is based on general principles of pyridine photochemistry due to the lack of specific data for this compound.

Biodegradation Mechanisms in Environmental Systems

Biodegradation is a crucial process for the removal of pyridine and its derivatives from soil and water. Numerous microorganisms have been identified that can utilize pyridine compounds as a source of carbon, nitrogen, and energy.

Studies on the biodegradation of alkylpyridines, such as methylpyridines, have revealed several metabolic pathways. nih.gov A common initial step is the hydroxylation of the pyridine ring, followed by ring cleavage. The position of the alkyl group can significantly influence the rate and mechanism of degradation. For instance, research on 3-methylpyridine (B133936) has identified pathways involving initial methyl oxidation or ring hydroxylation. nih.gov

Given the structure of this compound, it is plausible that similar enzymatic machinery could initiate its breakdown. Microorganisms capable of degrading other alkylpyridines, such as species from the genera Arthrobacter, Rhodococcus, and Pseudomonas, are likely candidates for the biodegradation of this compound. The degradation is expected to proceed through a series of intermediates, ultimately leading to mineralization (conversion to CO2, water, and inorganic nitrogen).

Table 2: Potential Biodegradation Pathways for Alkylpyridines

PathwayInitial StepKey EnzymesExample Substrate
Monooxygenase Attack Hydroxylation of the pyridine ringPyridine monooxygenasePyridine, Methylpyridines
Dioxygenase Attack Dihydroxylation of the pyridine ringPyridine dioxygenasePyridine
Alkyl Group Oxidation Oxidation of the alkyl side chainAlkane monooxygenaseMethylpyridines

Note: This table presents generalized pathways observed for other alkylpyridines, which may be analogous to the biodegradation of this compound.

Sorption and Transport Phenomena in Soil and Water Systems

The mobility of this compound in the environment is largely controlled by its sorption to soil and sediment particles. Sorption, the process of a chemical binding to a solid surface, reduces its concentration in the aqueous phase and thus its potential for transport to groundwater or surface water bodies.

The sorption of organic compounds in soil is influenced by both the properties of the chemical and the characteristics of the soil. For pyridine and its derivatives, key factors include their hydrophobicity (often expressed as the octanol-water partition coefficient, Kow) and their potential to exist as charged species (pKa). The organic carbon content of the soil is also a primary determinant of sorption for many organic chemicals.

A study on the distribution of a homologous series of p-alkylpyridines between water and various organic solvents indicated that the distribution coefficients increased with the size of the alkyl group. nih.gov This suggests that this compound, with its isopropyl group, would likely exhibit a degree of hydrophobicity that favors partitioning to organic phases.

Table 3: Factors Influencing the Sorption and Transport of Alkylpyridines

ParameterInfluence on SorptionConsequence for Transport
Soil Organic Carbon Increased sorptionDecreased transport
Clay Content Increased sorption through cation exchange if protonatedDecreased transport
pH Affects the charge of the molecule; sorption can be higher at pH values below the pKaTransport is pH-dependent
Water Solubility Higher solubility generally leads to lower sorptionIncreased potential for leaching

Note: The pKa of pyridine is approximately 5.2. The presence of the isopropyl group may slightly alter the pKa of this compound.

The transport of this compound in soil and water will be a function of its sorption characteristics and the hydrological conditions of the system. In soils with low organic matter and clay content, and at a pH where the compound is predominantly in its neutral form, it will be more mobile and prone to leaching.

Analytical Methods for Environmental Monitoring (excluding biological matrices)

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in environmental samples to assess its presence and fate. While specific methods for this compound are not widely documented, standard techniques for the analysis of pyridine and other organic contaminants are applicable.

Gas chromatography (GC) coupled with a mass spectrometer (MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile organic compounds. amecj.comscribd.com For this compound, GC-MS would provide both the retention time for identification and the mass spectrum for confirmation. The choice of the GC column and temperature program would be critical for separating it from other compounds in a complex environmental matrix.

High-performance liquid chromatography (HPLC) is another versatile technique that can be used, particularly for less volatile or thermally labile compounds. nih.govamecj.com When coupled with a UV detector or a mass spectrometer, HPLC can offer excellent sensitivity and selectivity.

Sample preparation is a critical step in the analytical process. For water samples, solid-phase extraction (SPE) is a common method for concentrating the analyte and removing interfering substances prior to instrumental analysis. For soil and sediment samples, extraction with an appropriate organic solvent, followed by cleanup steps, is typically required.

Table 4: Common Analytical Techniques for Pyridine and its Derivatives in Environmental Samples

TechniqueDetectorSample PreparationTypical Use
Gas Chromatography (GC) Mass Spectrometry (MS), Flame Ionization Detector (FID)Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Quantification and identification in water, soil, and air. nih.gov
High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS), UV-Visible SpectrophotometrySolid-Phase Extraction (SPE), Direct Injection (for clean samples)Analysis of a wide range of polar to non-polar compounds in water. amecj.com

Q & A

Basic: What are the recommended synthetic routes for 3-propan-2-ylpyridine, and how can purity be optimized?

Answer:
The synthesis of this compound typically involves alkylation or substitution reactions. For example, fluorinated analogs (e.g., 3-(2-fluoropropan-2-yl)pyrrolidine) are synthesized via nucleophilic substitution using fluorinating agents under controlled conditions to ensure regioselectivity . To optimize purity:

  • Use column chromatography with silica gel (eluents: hexane/ethyl acetate gradients).
  • Monitor reactions via thin-layer chromatography (TLC) at intermediate stages.
  • Employ recrystallization in ethanol or methanol for final purification.
    Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm structural integrity and purity (>95%) .

Basic: What analytical techniques are essential for characterizing this compound derivatives?

Answer:
Key techniques include:

  • Spectroscopy : 1H^1H-NMR (to confirm proton environments), 19F^{19}F-NMR (for fluorinated derivatives), and FT-IR (to identify functional groups like C-F or pyridine rings) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Chromatography : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity .
  • Thermogravimetric Analysis (TGA) : For thermal stability profiling, particularly for metal complexes .

Advanced: How can catalytic methods improve the synthesis of this compound-based complexes?

Answer:
Heterogeneous catalysts like Fe2_2O3_3@SiO2_2/In2_2O3_3 enhance reaction efficiency in pyridine derivative synthesis. For example:

  • Coupling Reactions : Catalyze Suzuki-Miyaura cross-coupling to introduce aryl groups at the 3-position of pyridine .
  • Optimization : Reaction yields improve from ~60% (conventional) to >85% (catalytic) under mild conditions (70°C, 12h).
  • Reusability : Catalysts retain >90% activity after 5 cycles, reducing costs and waste .

Advanced: How do structural modifications (e.g., fluorination) impact the biological activity of this compound analogs?

Answer:
Fluorination at the 2-position of the propan-2-yl group enhances metabolic stability and bioavailability. For fluorinated pyrrolidines:

  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .
  • Enzyme Binding : Fluorine’s electronegativity strengthens hydrogen bonding with target proteins (e.g., kinases), as shown in molecular docking studies .
  • In Vivo Half-Life : Fluorinated derivatives exhibit 2–3× longer half-lives in rodent models compared to non-fluorinated analogs .

Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?

Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring inversion) by analyzing peak splitting at −40°C to 80°C .
  • Computational Validation : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: <1 ppm) .
  • Spill Management : Neutralize spills with activated charcoal; avoid water to prevent dispersion .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: What methodologies are used to study the coordination chemistry of this compound with transition metals?

Answer:

  • Synthesis of Complexes : React this compound with metal salts (e.g., CuCl2_2) in ethanol/water (1:1) under nitrogen .
  • Characterization :
    • EPR spectroscopy to study paramagnetic Cu(II) complexes.
    • Magnetic susceptibility measurements (SQUID) to determine spin states .
    • Single-crystal XRD to analyze metal-ligand bond lengths and angles .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound-based inhibitors?

Answer:

  • Pharmacophore Mapping : Identify critical substituents (e.g., 3-fluoropropyl groups enhance kinase inhibition) .
  • Enzymatic Assays : Test inhibition of target enzymes (e.g., EGFR kinase) using IC50_{50} measurements .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to optimize binding poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.